molecular formula C16H19NO2 B2604171 {[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine CAS No. 1095149-42-0

{[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine

Cat. No.: B2604171
CAS No.: 1095149-42-0
M. Wt: 257.333
InChI Key: KUPYYRDCJKBIQJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[2-(2-methoxy-4-methylphenoxy)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12-8-9-15(16(10-12)18-3)19-14-7-5-4-6-13(14)11-17-2/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPYYRDCJKBIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC=C2CNC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine typically involves the reaction of 2-methoxy-4-methylphenol with benzyl chloride in the presence of a base to form the intermediate {[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}chloride. This intermediate is then reacted with methylamine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sodium hydroxide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C15H17NO2
Molecular Weight: 243.30 g/mol
IUPAC Name: 2-methoxy-4-[(4-methylanilino)methyl]phenol

The structure of this compound features a methoxy group, a phenyl ring, and an amine functional group, which contribute to its biological activity and interaction with various biological systems.

Medicinal Chemistry

The compound has been studied for its potential antimicrobial properties. Research indicates that derivatives of related compounds exhibit significant antibacterial activity against various strains, including Staphylococcus aureus . In vitro studies have demonstrated that modifications to the structure can enhance efficacy, making it a candidate for further development as an antibiotic agent.

Antioxidant Activity

Studies have shown that similar compounds possess antioxidant properties , which are crucial for combating oxidative stress in biological systems. For instance, the antioxidant activity of related derivatives was evaluated using the DPPH method, yielding promising results with low EC50 values . This suggests that the compound may help in preventing oxidative damage in cells.

Agricultural Applications

Compounds with similar structures have been reported as effective fungicides . They exhibit broad-spectrum activity against various agricultural pathogens . The modification of such compounds can lead to enhanced agricultural efficiency, providing a pathway for developing new pesticides that are less harmful to the environment.

Case Study 1: Antimicrobial Activity

A study on the antimicrobial effects of related phenolic compounds demonstrated significant inhibition of bacterial growth at specific concentrations. The Minimum Inhibitory Concentration (MIC) was found to be effective against common pathogens, indicating potential use in clinical settings .

Case Study 2: Antioxidant Properties

In another investigation, the antioxidant capacity of synthesized derivatives was assessed through various assays. Results showed that certain modifications led to increased scavenging activity against free radicals, highlighting the importance of structural variations in enhancing biological activity .

Mechanism of Action

The mechanism of action of {[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Halogen-Substituted Analogs

  • Molecular weight: 363.08 g/mol; polarizable halogen atoms may improve binding to hydrophobic enzyme pockets .

Ether-Linked Derivatives

  • Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride (C₁₂H₁₇ClN₂O): Incorporates a morpholine ring, enhancing water solubility and hydrogen-bonding capacity compared to the methoxy-methylphenoxy group .

Substituent Effects on Physicochemical Properties

  • Electron-donating groups (e.g., methoxy, methyl):
    • Increase lipophilicity (logP) and stability against oxidative metabolism, as seen in metsulfuron methyl ester .
  • Electron-withdrawing groups (e.g., halogens):
    • Enhance reactivity and electrophilic character, as in halogenated benzimidazole amines .

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties Reference
Target Compound 2-methoxy-4-methylphenoxy C₁₆H₁₉NO₂ High lipophilicity, electron-rich -
{[2-(2-Bromo-4-Cl-phenoxy)phenyl]methyl}amine·HCl 2-bromo-4-Cl-phenoxy C₁₄H₁₃BrClNO·HCl Halogenated, bioactive
{[4-Bromo-2-(4-Me-phenoxy)phenyl]methyl}amine 4-bromo, 4-Me-phenoxy C₁₅H₁₆BrNO Steric bulk, metabolic stability
Methyl({[2-(morpholinyl)phenyl]methyl})amine·HCl Morpholine ring C₁₂H₁₇ClN₂O Enhanced solubility
  • Density Functional Theory (DFT) : Used to predict thermochemical properties (e.g., bond dissociation energies) .
  • X-ray Crystallography (SHELX) : Critical for resolving substituent effects on molecular conformation .
  • Collision Cross-Section (CCS) Analysis : Applied to amines like methyl({[2-(morpholinyl)phenyl]methyl})amine to assess conformational flexibility .

Conclusion {[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine occupies a unique niche among aryl ether amines, with its methoxy-methylphenoxy group balancing lipophilicity and electronic effects. Structural analogs demonstrate that halogenation enhances bioactivity but may compromise solubility, while heterocyclic substitutions (e.g., morpholine) improve aqueous compatibility.

Biological Activity

Introduction

The compound {[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine , also known by its chemical identifier 1095149-42-0, is a secondary amine characterized by its complex structure and diverse functional groups. This unique configuration endows it with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Structure and Functional Groups

The compound features a phenoxy group, a methoxy substituent, and a secondary amine, which contribute to its reactivity and biological interactions. The presence of these functional groups allows for various chemical transformations, enhancing its utility in research.

Synthesis

The synthesis typically involves:

  • Formation of Intermediate : Reaction of 2-methoxy-4-methylphenol with benzyl chloride in the presence of a base.
  • Final Product Formation : Reaction of the intermediate with methylamine under controlled conditions.

These steps often utilize solvents like dichloromethane and catalysts such as sodium hydroxide to optimize yields and purity .

The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects .

Therapeutic Applications

  • Anticancer Activity : Preliminary studies indicate that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this amine have shown promising results in inhibiting tumor growth in xenograft models .
  • Anti-inflammatory Properties : Research on aminomethyl derivatives has revealed significant anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases . These derivatives demonstrated higher activity than established anti-inflammatory drugs like diclofenac.
  • Antioxidant Activity : The compound's structural characteristics imply potential antioxidant properties. Studies have shown that related compounds exhibit substantial radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases .

Comparative Studies

Compound NameBiological ActivityReference
Aminomethyl Derivatives Anti-inflammatory (higher than diclofenac)
Quinazolin-4-yl Amines Anticancer (in vitro cytotoxicity)
Related Methoxy Compounds Antioxidant (EC50 = 10.46 ppm)

In Vitro Studies

In vitro assays have demonstrated that compounds similar to This compound can inhibit cell proliferation across multiple cancer cell lines, including HT-29 human colon adenocarcinoma cells. Dose-response studies indicated effective inhibition at concentrations ranging from 100 to 400 mg/kg .

In Vivo Efficacy

In vivo studies using xenograft models have shown that specific derivatives exhibit significant tumor reduction compared to control groups. These findings support the potential for developing these compounds into therapeutic agents for cancer treatment .

Q & A

Basic: How can researchers optimize the synthesis of {[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine to improve yield and purity?

Methodological Answer:
Synthesis optimization should focus on reaction conditions and intermediates. For example:

  • Intermediate Preparation : Start with 2-Methoxy-4-methylphenol ( ), and use nucleophilic aromatic substitution to introduce the phenylmethylamine moiety. Monitor reaction progress via TLC or HPLC.
  • Catalyst Selection : Employ palladium catalysts (e.g., Pd/C) for hydrogenation steps, as described in analogous amine syntheses ().
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Purity can be verified via HPLC-MS () .

Basic: What advanced analytical techniques are recommended for characterizing the structural and purity profile of this compound?

Methodological Answer:

  • Structural Elucidation :
    • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substitution patterns on the aromatic rings (compare with NIST spectral data, ).
    • High-Resolution Mass Spectrometry (HRMS) : Determine molecular ion peaks with <2 ppm accuracy.
  • Purity Analysis :
    • HPLC with UV/Vis Detection : Employ C18 columns and acetonitrile/water mobile phases. Reference impurity thresholds from pharmacopeial standards (e.g., ≤0.5% total impurities, ) .

Advanced: How can researchers investigate the interaction mechanisms of this compound with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins. Validate with site-directed mutagenesis studies.
  • Enzyme Assays : Measure inhibition constants (KiK_i) via fluorometric or colorimetric assays (e.g., NADH-coupled reactions). Compare results with structurally similar amines ().
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Advanced: What methodologies are appropriate for assessing the environmental fate and ecotoxicological effects of this compound?

Methodological Answer:

  • Environmental Fate :
    • Biodegradation Studies : Use OECD 301B tests to measure aerobic degradation in activated sludge.
    • Partition Coefficients : Determine logKowK_{ow} (octanol-water) via shake-flask methods ( ).
  • Ecotoxicology :
    • Acute Toxicity Assays : Conduct Daphnia magna 48-hour LC50_{50} tests.
    • Bioaccumulation Potential : Use quantitative structure-activity relationship (QSAR) models based on molecular descriptors ( ) .

Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logKowK_{ow}Kow​) of this compound?

Methodological Answer:

  • Cross-Validation : Compare data from multiple databases (e.g., NIST Chemistry WebBook, ) and replicate measurements using standardized protocols (e.g., OECD guidelines).
  • Experimental Reassessment :
    • Solubility : Use the shake-flask method at pH 7.4 and 25°C.
    • logKowK_{ow} : Validate via reversed-phase HPLC retention times ( ).
  • Statistical Analysis : Apply Bland-Altman plots to identify systematic biases between datasets .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors ( ).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (per EPA guidelines, ) .

Advanced: How can computational methods predict the metabolic pathways of this compound in mammalian systems?

Methodological Answer:

  • In Silico Tools : Use software like MetaSite or GLORYx to predict Phase I/II metabolism.
  • CYP450 Inhibition Assays : Test against human liver microsomes (HLMs) to identify major isoforms involved (e.g., CYP3A4).
  • Metabolite Identification : Combine LC-MS/MS with isotopic labeling to trace hydroxylation or demethylation products () .

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